molecular formula C27H26N2O4S B2671565 1-(2,5-Dimethylbenzyl)-3'-(3,5-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 941887-42-9

1-(2,5-Dimethylbenzyl)-3'-(3,5-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

Cat. No.: B2671565
CAS No.: 941887-42-9
M. Wt: 474.58
InChI Key: PJILHMLRHTYOTF-UHFFFAOYSA-N
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Description

This compound is a spirocyclic derivative featuring a fused indoline-thiazolidine core modified with dimethylbenzyl and dimethylphenyl substituents. The 1',1'-dioxide moiety indicates the presence of a sulfone group in the thiazolidine ring, a structural feature critical for its electronic and steric properties.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-1'-[(2,5-dimethylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4S/c1-17-9-10-20(4)21(12-17)15-28-24-8-6-5-7-23(24)27(26(28)31)29(25(30)16-34(27,32)33)22-13-18(2)11-19(3)14-22/h5-14H,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJILHMLRHTYOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylbenzyl)-3’-(3,5-dimethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indoline Ring: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Formation of the Thiazolidine Ring: This step involves the reaction of a thiol with a carbonyl compound to form the thiazolidine ring.

    Spiro Linkage Formation: The final step involves the formation of the spiro linkage, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylbenzyl)-3’-(3,5-dimethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylbenzyl)-3’-(3,5-dimethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Core Structure Substituents Key Functional Groups Reported Activity Synthetic Yield
Target: 1-(2,5-Dimethylbenzyl)-3'-(3,5-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide Spiro[indoline-3,2'-thiazolidine] 2,5-Dimethylbenzyl; 3,5-dimethylphenyl Thiazolidine-1',1'-dioxide, dione Hypothesized antimicrobial Not reported
Compound 6: 4-Dodecylthio-3-methyl-2-(1′-nitro-1′-phenyl)methylene-2,5-dihydrothiophene-1,1-dioxide Dihydrothiophene-1,1-dioxide Dodecylthio; nitro-phenyl Nitro, sulfone Structural characterization only 34%
Compound 8: 2-(1′-dodecylthio-1′-phenyl)methylene-3-methyl-4-nitro-2,5-dihydrothiophene-1,1-dioxide Dihydrothiophene-1,1-dioxide Dodecylthio; nitro Nitro, sulfone Structural characterization only 28%
Compound 10/11: Azido-substituted dihydrothiophene-1,1-dioxides Dihydrothiophene-1,1-dioxide Azido-phenyl; p-chlorophenyl Azido, sulfone Not reported Not specified
Spiro[indole-3,2'-[1,3]thiazolidene]-2,4'-dione derivatives (Fig. 8, ) Spiro[indole-3,2'-thiazolidene] Acetylpyrazoline; 4-chlorophenyl Thiazolidene-dione Antibacterial Not specified

Key Observations:

Core Structure: The target compound’s spiro[indoline-thiazolidine] system differs from dihydrothiophene-1,1-dioxides but shares structural similarities with spiro[indole-thiazolidene] derivatives .

Substituent Effects :

  • The 2,5-dimethylbenzyl and 3,5-dimethylphenyl groups in the target compound likely enhance lipophilicity compared to the nitro or dodecylthio substituents in compounds 6 and 8 . This could improve membrane permeability in biological systems.
  • Analogous spiro[indole-thiazolidene] derivatives with pyrazoline or chlorophenyl groups (Fig. 8, ) exhibit antibacterial activity, suggesting the target compound’s dimethylaryl groups may similarly influence antimicrobial potency.

Synthetic Complexity :

  • The target compound’s spirocyclic architecture requires precise stereochemical control during synthesis, akin to methods used for dihydrothiophene-1,1-dioxides (e.g., hexane–acetone solvent systems) and spiro[indole] derivatives (e.g., DMF/NaH-mediated reactions) . However, yields for such spiro systems are typically moderate (28–34% in simpler analogs) .

Research Findings and Hypotheses

Physicochemical Properties:

Biological Activity

The compound 1-(2,5-Dimethylbenzyl)-3'-(3,5-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a complex organic molecule notable for its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly against various cancer types and inflammatory conditions.

Chemical Structure and Properties

  • Molecular Formula : C27H26N2O4S
  • Molecular Weight : 474.58 g/mol
  • Structural Features : The compound features a spiro structure that integrates an indoline and thiazolidine moiety, contributing to its diverse chemical reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant anti-cancer and anti-inflammatory properties. Its biological activity can be attributed to its ability to interact with specific molecular targets involved in cell proliferation, apoptosis, and inflammatory processes.

Key Biological Activities:

  • Anti-Cancer Activity :
    • The compound has shown promising results against leukemia cell lines such as P388 and L1210. In vitro studies indicate that it may inhibit cancer cell growth by targeting pathways associated with cell division and survival.
  • Anti-Inflammatory Effects :
    • Preliminary studies suggest that it may modulate inflammatory responses by affecting cytokine production pathways. This is particularly relevant for conditions characterized by chronic inflammation.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed based on interaction studies:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Binding : It might bind to specific receptors that regulate inflammatory responses or cancer cell proliferation.

Case Studies

  • Anti-Leukemic Activity :
    • A study demonstrated that derivatives of this compound exhibited notable cytotoxicity against leukemia cell lines. The findings suggest a dual mechanism of action targeting both apoptosis induction and inhibition of cell cycle progression .
  • Inflammation Modulation :
    • Research has shown that the compound can influence the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in treating inflammatory diseases.

Data Tables

Biological ActivityCell Line/ModelObserved EffectReference
Anti-LeukemicP388Significant cytotoxicity
Anti-LeukemicL1210Inhibition of cell proliferation
Anti-InflammatoryCytokine production assayModulation of cytokines

Synthesis and Characterization

The synthesis of This compound typically involves multi-step synthetic routes that may include:

  • Formation of the spirocyclic structure through cyclization reactions.
  • Use of catalysts such as palladium on carbon to enhance reaction efficiency.

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